VEGFR2/KDR Potency: ZD-4190 vs. Vandetanib
ZD-4190 demonstrates approximately 1.4-fold higher potency for the VEGFR2/KDR kinase domain compared to the later-generation analog vandetanib (ZD6474). In cell-free kinase assays, ZD-4190 inhibits KDR with an IC50 of 29 ± 4 nM [1], whereas vandetanib exhibits an IC50 of 40 nM for the same target . This potency advantage may translate to more complete target engagement at equivalent dosing in systems where VEGFR2 is the primary driver of angiogenesis.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 29 ± 4 nM (KDR/VEGFR2) |
| Comparator Or Baseline | Vandetanib (ZD6474): 40 nM (KDR/VEGFR2) |
| Quantified Difference | ~1.4-fold lower IC50 for ZD-4190 |
| Conditions | Cell-free recombinant kinase assay |
Why This Matters
Higher VEGFR2 potency allows for lower effective doses, potentially reducing off-target liabilities and improving the therapeutic window in vivo.
- [1] Selleck Chemicals. ZD-4190 (S6543) Datasheet. View Source
